REACTION_CXSMILES
|
[CH2:1](N(CC)CC)C.[C:8]([C:11]1[CH:19]=[C:18]([Cl:20])[C:17]([Cl:21])=[CH:16][C:12]=1[C:13]([OH:15])=[O:14])(=O)[NH2:9].ClC(OC)=O>ClCCl>[C:8]([C:11]1[CH:19]=[C:18]([Cl:20])[C:17]([Cl:21])=[CH:16][C:12]=1[C:13]([O:15][CH3:1])=[O:14])#[N:9]
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Name
|
|
Quantity
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25.4 mL
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Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
21.3 g
|
Type
|
reactant
|
Smiles
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C(N)(=O)C1=C(C(=O)O)C=C(C(=C1)Cl)Cl
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Name
|
|
Quantity
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110 mL
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Type
|
solvent
|
Smiles
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ClCCl
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Name
|
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Quantity
|
15.5 mL
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Type
|
reactant
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Smiles
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ClC(=O)OC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
stirred overnight
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Duration
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8 (± 8) h
|
Type
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CUSTOM
|
Details
|
The solvents were removed
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Type
|
ADDITION
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Details
|
water (200 mL) was added
|
Type
|
FILTRATION
|
Details
|
The water phase was filtered
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Type
|
WASH
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Details
|
the precipitate was washed with water
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Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C(=O)OC)C=C(C(=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.5 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |